molecular formula C13H15NO4 B1139572 Methyl 2-acetamido-3-(4-methoxyphenyl)prop-2-enoate CAS No. 105962-56-9

Methyl 2-acetamido-3-(4-methoxyphenyl)prop-2-enoate

Cat. No.: B1139572
CAS No.: 105962-56-9
M. Wt: 249.2625
InChI Key:
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Description

Methyl 2-acetamido-3-(4-methoxyphenyl)prop-2-enoate is an organic compound with the molecular formula C12H15NO4 It is a derivative of cinnamic acid, featuring an acetamido group and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-acetamido-3-(4-methoxyphenyl)prop-2-enoate can be synthesized through several methods. One common approach involves the reaction of 4-methoxybenzaldehyde with acetamide in the presence of a base, followed by esterification with methanol. The reaction conditions typically include:

    Base: Sodium hydroxide or potassium carbonate

    Solvent: Methanol or ethanol

    Temperature: Room temperature to reflux

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-acetamido-3-(4-methoxyphenyl)prop-2-enoate undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction can yield the corresponding alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the acetamido group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: 2-acetamido-3-(4-methoxyphenyl)propanoic acid

    Reduction: 2-acetamido-3-(4-methoxyphenyl)propan-1-ol

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-acetamido-3-(4-methoxyphenyl)prop-2-enoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the synthesis of specialty chemicals and intermediates for various industrial applications.

Mechanism of Action

The mechanism of action of Methyl 2-acetamido-3-(4-methoxyphenyl)prop-2-enoate involves its interaction with specific molecular targets. The acetamido group can form hydrogen bonds with biological macromolecules, while the methoxyphenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-acetamido-3-(4-methoxyphenyl)prop-2-enoate
  • Ethyl 2-acetamido-3-(4-methoxyphenyl)prop-2-enoate
  • Methyl 2-acetamido-3-(4-hydroxyphenyl)prop-2-enoate

Uniqueness

Methyl 2-acetamido-3-(4-methoxyphenyl)prop-2-enoate is unique due to the presence of both the acetamido and methoxyphenyl groups, which confer specific chemical and biological properties

Properties

IUPAC Name

methyl 2-acetamido-3-(4-methoxyphenyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO4/c1-9(15)14-12(13(16)18-3)8-10-4-6-11(17-2)7-5-10/h4-8H,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLMBBMLMWFQODO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(=CC1=CC=C(C=C1)OC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50699589
Record name Methyl 2-acetamido-3-(4-methoxyphenyl)prop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50699589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105962-56-9
Record name Methyl 2-acetamido-3-(4-methoxyphenyl)prop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50699589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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